Octahydroindolizine-1,2,8-triol

CAS No.:

Cat. No.: VC14448957

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO3 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol |

| Standard InChI | InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2 |

| Standard InChI Key | FXUAIOOAOAVCGD-UHFFFAOYSA-N |

| SMILES | C1CC(C2C(C(CN2C1)O)O)O |

| Canonical SMILES | C1CC(C2C(C(CN2C1)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

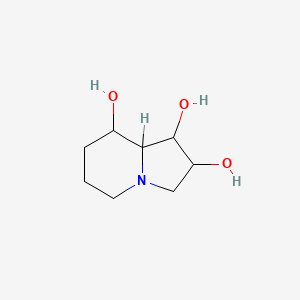

Octahydroindolizine-1,2,8-triol belongs to the indolizidine alkaloid family, characterized by a bicyclic framework comprising a pyrrolidine ring fused to a piperidine system. The compound’s IUPAC name, 1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol, reflects the positions of its three hydroxyl groups at C-1, C-2, and C-8 . Its 2D structure (SMILES: C1CC(C2C(C(CN2C1)O)O)O) and 3D conformation reveal a rigid, chair-like geometry that influences its intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| IUPAC Name | 1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |

| InChI Key | FXUAIOOAOAVCGD-UHFFFAOYSA-N |

Stereochemical Complexity

The compound exhibits four stereocenters (C-1, C-2, C-8, and C-8a), giving rise to multiple diastereomers. The (1S,2R,8R,8aR) configuration is most frequently reported in natural isolates . Synthetic routes, such as those employing Noyori asymmetric reductions and palladium-catalyzed glycosylations, have achieved enantiomeric excesses >96% for targeted stereoisomers .

Natural Occurrence and Ecological Roles

Plant Sources

Octahydroindolizine-1,2,8-triol has been isolated from legumes in the genera Astragalus and Swainsona, which are notorious for producing toxic alkaloids affecting livestock . In Astragalus oxyphysus, the compound coexists with swainsonine, suggesting a shared biosynthetic pathway involving lysine-derived precursors .

Ecological Implications

As a "locoweed toxin," this compound contributes to plant defense mechanisms against herbivores. Ingestion by mammals inhibits cellular α-mannosidases, leading to lysosomal storage disease—a condition characterized by neurological impairment and organ dysfunction .

Synthetic Methodologies

Key Synthetic Strategies

The synthesis of octahydroindolizine-1,2,8-triol derivatives has been achieved through stereocontrolled approaches starting from achiral precursors like furan and γ-butyrolactone . A notable method involves:

-

Noyori Reduction: Asymmetric transfer hydrogenation establishes absolute stereochemistry at C-1 and C-8 .

-

Palladium-Catalyzed Glycosylation: Introduces the C-2 hydroxyl group with >90% diastereoselectivity .

-

Reductive Amination: Cyclizes the intermediate azidosugar to form the indolizidine core in a one-pot hydrogenolysis/reduction sequence .

Table 2: Representative Synthetic Pathway (Adapted from )

| Step | Reaction | Yield | Diastereoselectivity |

|---|---|---|---|

| 1 | Noyori Reduction | 95% | >96% ee |

| 2 | Pd-Catalyzed Glycosylation | 88% | Single diastereomer |

| 3 | Reductive Amination | 85% | N/A |

Epimer Synthesis

The 8-epi derivative, 8,8a-Diepiswainsonine, has been synthesized by inverting the C-8 stereochemistry during the glycosylation step, demonstrating the flexibility of palladium-mediated transformations in accessing diverse stereoisomers .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (12.7 mg/mL at 25°C) due to its three hydroxyl groups, which facilitate hydrogen bonding . It remains stable under acidic conditions (pH 2–6) but undergoes decomposition above pH 8 via retro-aldol fragmentation .

Spectroscopic Characteristics

-

¹H NMR (500 MHz, D₂O): δ 3.85 (m, 1H, H-1), 3.72 (dd, J = 10.2 Hz, 1H, H-2), 3.65–3.55 (m, 2H, H-8, H-8a) .

Research Applications and Future Directions

Glycobiology Studies

As a selective glycosidase inhibitor, octahydroindolizine-1,2,8-triol serves as a chemical probe to study glycan-mediated processes in immunology and neurobiology .

Drug Development

Structural analogs are being evaluated for:

-

Anticancer Agents: Targeting aberrant glycosylation in metastatic cells .

-

Antivirals: Blocking viral entry through glycan shield disruption .

-

Lysosomal Storage Disorder Therapeutics: Chaperoning mutant α-mannosidases .

Synthetic Challenges

Future work must address scalability bottlenecks in the reductive amination step, which currently requires 7-day reaction times for 85% conversion . Enzyme-mediated cyclization strategies are under exploration to improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume